molecular formula C6H2F4N2O3 B13152839 4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine

4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine

Cat. No.: B13152839
M. Wt: 226.09 g/mol
InChI Key: OOYARLCOYMPQBN-UHFFFAOYSA-N
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Description

4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-fluoro-2-(trifluoromethoxy)pyridine using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial production methods may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved scalability and reproducibility .

Chemical Reactions Analysis

4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, thereby improving its efficacy .

Comparison with Similar Compounds

4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine can be compared with other fluorinated pyridines, such as:

Properties

Molecular Formula

C6H2F4N2O3

Molecular Weight

226.09 g/mol

IUPAC Name

4-fluoro-5-nitro-2-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2F4N2O3/c7-3-1-5(15-6(8,9)10)11-2-4(3)12(13)14/h1-2H

InChI Key

OOYARLCOYMPQBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1OC(F)(F)F)[N+](=O)[O-])F

Origin of Product

United States

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